Balanced Lipophilicity (XLogP3) Relative to Regioisomeric and N-Phenyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.1, placing it in an intermediate lipophilicity window among close analogs. This value is 0.1 log unit higher than the 3-propanol regioisomer (XLogP3 2.0) and 0.6 log unit lower than the N-phenyl analog 1-[(4-bromo-3-methylphenyl)amino]-2-propanol (XLogP3 2.7) [1][2]. Compared with the gem-dimethyl derivative (Logp 2.82, Fluorochem) and the β-amino alcohol isomer (XLogP3 1.5), the target compound avoids both excessive hydrophobicity and excessive hydrophilicity [3].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem computed) |
| Comparator Or Baseline | 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol: XLogP3 = 2.0; 1-[(4-Bromo-3-methylphenyl)amino]-2-propanol: XLogP3 = 2.7; 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol: XLogP3 = 1.5; 2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol: Logp = 2.82 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. 3-propanol regioisomer; ΔXLogP3 = −0.6 vs. N-phenyl analog; ΔXLogP3 = +0.6 vs. β-amino alcohol; ΔLogp ≈ −0.72 vs. gem-dimethyl analog |
| Conditions | Computed values from PubChem XLogP3 3.0 (2019.06.18) and Fluorochem Logp (proprietary algorithm) |
Why This Matters
A LogP of ~2.1 balances membrane permeability and aqueous solubility, which is critical for applications in cell-based assays and medicinal chemistry lead optimization where extreme LogP values often correlate with poor pharmacokinetics or promiscuous binding.
- [1] PubChem Compound Summary: 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol, CID 66474198, XLogP3-AA 2.1, National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary: 1-(4-Bromo-3-methylanilino)propan-2-ol, CID 60883896, XLogP3-AA 2.7; and 3-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol, CID 66472787, XLogP3-AA 2.0, National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary: 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol, CID 65814914, XLogP3-AA 1.5, National Center for Biotechnology Information. View Source
